Trans-aconitic acid, also known as trans-aconitate or (E)-aconitic acid, is a naturally occurring organic acid belonging to the class of tricarboxylic acids (TCA) derivatives []. It contains three carboxyl groups (COOH) and exists in all living organisms, from bacteria to humans []. Research into trans-aconitic acid focuses on its role as a potential biomarker and its antimicrobial properties [, ].
The molecular formula of trans-aconitic acid is C6H6O6, with a molar mass of 174.108 g/mol []. Its key structural feature is a carbon-carbon double bond with a carboxylic acid group on each end, creating a central C=C-COOH unit. The remaining two carboxyl groups are attached to the single carbons flanking the double bond (HOOC-CH2-C=C(COOH)-CH2-COOH) []. This structure results in a molecule with three acidic hydrogens due to the presence of the three carboxylic acid groups.
Trans-aconitic acid can be synthesized from the dehydration of citric acid using sulfuric acid as a dehydrating agent [].
This reaction produces a mixture of cis- and trans-aconitic acid isomers [].
Trans-aconitic acid decomposes at high temperatures (around 190°C) []. The specific products of this decomposition haven't been extensively studied in scientific research.
Trans-aconitic acid is an intermediate in the citric acid cycle, but the relevant isomer involved is cis-aconitate, not trans-aconitic acid []. However, trans-aconitic acid can be a substrate for the enzyme trans-aconitate 2-methyltransferase, though the specific function of this enzyme is not fully elucidated yet [].
Research suggests trans-aconitic acid may possess antimicrobial properties. One study indicates it can inhibit the transformation of Leishmania donovani amastigotes to promastigotes, a crucial step in the Leishmania parasite's life cycle []. However, the exact mechanism by which trans-aconitic acid exerts this effect is not fully understood and requires further investigation.
Irritant